molecular formula C9H17NO5S B13239069 1-Methanesulfonyl-4-(methoxymethyl)piperidine-4-carboxylic acid

1-Methanesulfonyl-4-(methoxymethyl)piperidine-4-carboxylic acid

Cat. No.: B13239069
M. Wt: 251.30 g/mol
InChI Key: NOPFWFWLVDDKCE-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-(methoxymethyl)piperidine-4-carboxylic acid ( 1882815-39-5) is a high-purity piperidine derivative supplied for advanced pharmaceutical and chemical research. This compound features a piperidine core that is strategically substituted with a methanesulfonyl (mesyl) group, a methoxymethyl group, and a carboxylic acid moiety, making it a versatile building block for medicinal chemistry and drug discovery . The molecular formula is C9H17NO5S, with a molecular weight of 251.30 g/mol . Piperidine derivatives are of significant interest in drug development, as evidenced by their frequent appearance in patents for the treatment of metabolic syndrome and other disorders . The specific substitution pattern on this piperidine scaffold suggests its potential application as an intermediate in the synthesis of more complex molecules, such as 11-beta-hydroxysteroid dehydrogenase type 1 inhibitors, which are targeted for conditions like type 2 diabetes and obesity . The carboxylic acid and sulfonyl groups provide handles for further chemical modification, allowing researchers to explore structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H17NO5S

Molecular Weight

251.30 g/mol

IUPAC Name

4-(methoxymethyl)-1-methylsulfonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C9H17NO5S/c1-15-7-9(8(11)12)3-5-10(6-4-9)16(2,13)14/h3-7H2,1-2H3,(H,11,12)

InChI Key

NOPFWFWLVDDKCE-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCN(CC1)S(=O)(=O)C)C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Mediated Cross-Coupling and Reductive Amination

A synthetic strategy for producing compounds of formula (I) where m is 1 involves a precursor carboxaldehyde of formula (II):

[Image of formula (II)]

The synthesis comprises performing, in either order, a palladium-mediated (Suzuki-type) cross-coupling reaction and a reductive amination. This process involves reacting a compound of formula (III):

[Image of formula (III)]

with a boronic acid or ester thereof of formula \$$R3B(OR{15})2\$$, in which \$$R3\$$ is as defined above and each \$$R{15}\$$ is H or \$$C1-C6\$$ alkyl or the two groups \$$OR{15}\$$ form, together with the boron atom to which they are attached, a pinacolato boronate ester group, in the presence of a Pd catalyst. The resulting carboxaldehyde may then be converted into a desired final compound of formula (I) as defined above, in which m is 1, by treatment with an amine of formula \$$NHR4R5\$$ in which \$$R4\$$ and \$$R5\$$ are as defined above, in the presence of a suitable reducing agent, for instance a borohydride as specified above, in particular \$$NaBH(OAc)_3\$$.

Buchwald-Type Nitrogen Insertion Reaction

A compound of formula (I) as defined above in which m is 0 may be prepared by a Buchwald-type palladium-mediated nitrogen insertion reaction. Such a process may comprise treating a compound of formula (XIV):

[Image of formula (XIV)]

with an amine of formula \$$NHR4R5\$$ in which \$$R4\$$ and \$$R5\$$ are as defined above, in the presence of a palladium catalyst. A compound of formula (XIV) may be produced by treating a compound of formula (XV):

[Image of formula (XV)]

with a lithiating agent and a halogen selected from bromine and iodine. The lithiating agent is typically an alkyllithium, for instance butyllithium and the halogen is typically iodine, which gives rise to a compound of formula (XIV) in which W is I.

SNAr Displacement Reaction

A compound of formula (I) as defined above in which m is 0 may also be prepared by an \$$SNAr\$$ displacement reaction. Such a process comprises treating a compound of formula (XIV) as defined above in which W is Br with an amine of formula \$$NHR4R5\$$ in which \$$R4\$$ and \$$R5\$$ are as defined above in \$$H2O\$$ under reflux for 12 h. A compound of formula (I) as defined above in which m is 0 may alternatively be prepared by treating a compound of formula (XIV) as defined above in which W is I with an amine of formula \$$NHR4R5\$$ in which \$$R4\$$ and \$$R5\$$ are as defined above in 1,4-dioxane in the presence of CuI/En and \$$K3PO4\$$. The reaction is conducted at about 110° C. for 24 h.

Synthesis of Alfentanil and its Intermediates

The synthesis of alfentanil, which shares structural similarities with the target compound, provides insights into relevant synthetic steps. Key steps include the sequential hydrolysis of cyanoamine 2 to anilino amide 3 (using concentrated sulfuric acid) and then to the corresponding acid 4 with concentrated hydrochloric acid at reflux. Esterification of the acid 4 gave ester 5 which on reduction with lithium aluminum hydride gave 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine 6. The alcohol 6 was etherified (\$$NaH\$$, MeI, HMPA) to give the methyl ether 7 and then propionylated to give the amide 8.

Specific Example: 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine (6)

1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine (6) can be synthesized using the following procedure:

  • Add THF (50 ml) at ambient temperature to NaH (60%, washed three times with hexane and vacuum dried, 1.39 g, 34.6 mmol) weighed in an oven-dried 250 ml two neck flask under argon.
  • Cool the flask to 0 °C and add 1-benzyl-4-phenylamino-4-(hydroxymethyl)-piperidine 5 (5.00 g, 16.9 mmol) in THF (25 ml) dropwise and gradually warm the slurry to 50 °C and stir for 2 h.
  • Cool the flask again to 0 °C in an ice-bath and add methyl iodide (1.10 ml, 17.7 mmol) slowly over a period of time.

Conversion to Amide

React [2H3]-6 in a similar fashion to afford [2H3]-7. React the contents in an ice-bath followed by dropwise addition of propionyl chloride (1.46 ml, 16.8 mmol) over 15 min. Stir the contents at the same temperature for 1 h and at rt for 5 h. After the reaction is complete, add water and extract with \$$CH2Cl2\$$ (2×30 ml). Dry and concentrate the organic extracts to yield 1-benzyl-4-[(N-(1-oxopropyl)-N-phenylamino]-4-(methoxymethyl)-piperidine 7 as a colorless liquid (4.05 g, 86%) sufficiently pure for further reactions.

General Procedures for Piperidine Modification

  • Alkylation of Alcohol Group: The alcohol group present on the piperidine derivative can be alkylated to yield an ether. The alkyl group is preferably a —\$$(CH2)n—CH_3\$$ where n is an integer from zero to 4, and more specifically, a methyl group.
  • Acylation: Alfentanil is synthesized by treating N- ⁇ 1- ⁇ 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-I-yl)ethyl ⁇ -4-(phenylamino)-4-(methoxymethyl)piperidine ⁇ with an acylating agent, such as propionyl chloride. The acylation step is performed using chloroform as the solvent, and alfentanil hydrochloride is recrystallized from acetone.

Chemical Reactions Analysis

1-Methanesulfonyl-4-(methoxymethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

  • Neurological Disorder Research : 1-Methanesulfonyl-piperidine-4-carboxylic acid is a key intermediate in synthesizing pharmaceuticals, particularly for drugs targeting neurological disorders .
  • Analgesics and Anti-inflammatory Agents : Piperidine derivatives, which share structural similarities with the target compound, are known for their roles in drug development, especially as analgesics and anti-inflammatory agents.
  • Bioavailability Enhancement : The methanesulfonyl and methoxymethyl groups in the compound may improve its solubility and bioavailability, potentially leading to enhanced biological effects.

Biochemical Research

  • Enzyme Inhibition and Receptor Binding : 1-Methanesulfonyl-piperidine-4-carboxylic acid is used in studies related to enzyme inhibition and receptor binding, offering insights into biological pathways and potential therapeutic targets .
  • PKB Inhibitors : Research into related piperidine compounds has explored their potential as antitumor agents by targeting PKB, a signaling pathway frequently deregulated in cancer .
  • ** selectivity of PKB inhibitors**: Modifications to piperidine compounds have been made to improve selectivity for PKB over other kinases like PKA, which is crucial for minimizing off-target effects .

Organic Synthesis

  • Creating Complex Molecules : 1-Methanesulfonyl-piperidine-4-carboxylic acid is valuable in organic chemistry for creating complex molecules, enabling researchers to explore new compounds with unique properties .
  • Modification Effects : The unique combination of methanesulfonyl and methoxymethyl groups in 1-Methanesulfonyl-4-(methoxymethyl)piperidine-4-carboxylic acid may offer distinct advantages in terms of solubility and reactivity compared to its analogs.

Agricultural Chemistry

  • Agrochemical Formulation : This compound can be applied in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides through improved bioactivity .

Material Science

  • Novel Material Development : The compound is explored for its potential in developing novel materials, particularly in creating polymers with specific functional properties .

Future Research Directions

  • Interaction Studies : Further interaction studies involving this compound are necessary to understand its reactivity and potential interactions with biological targets.
  • Preliminary studies : These may include assessing its interactions with various enzymes, receptors, and other biological molecules to elucidate its pharmacological properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-(methoxymethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group is known to participate in various biochemical pathways, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Methanesulfonyl-4-(methoxymethyl)piperidine-4-carboxylic acid with structurally related piperidine derivatives, focusing on substituent effects, molecular properties, and biological relevance.

Table 1: Comparative Analysis of Piperidine-4-carboxylic Acid Derivatives

Compound Name Position 1 Substituent Position 4 Substituents Molecular Weight (g/mol) logP<sup>a</sup> Solubility (logS)<sup>b</sup> Key Properties/Biological Relevance References
This compound Methanesulfonyl Methoxymethyl, Carboxylic acid 252.31 (calculated) ~0.5 ~-2.0 (estimated) High polarity due to sulfonyl and carboxylic acid; potential enzyme inhibition N/A
1-(Ethanesulfonyl)piperidine-4-carboxylic acid Ethanesulfonyl Carboxylic acid 237.27 1.42 -1.71 Increased lipophilicity vs. methanesulfonyl analog; moderate solubility
1-Methylpiperidine-4-carboxylic acid Methyl Carboxylic acid 157.18 0.94 -0.88 Lower molecular weight; higher solubility; limited BBB permeability
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Ethoxycarbonyl Carboxylic acid 217.22 1.2 -2.12 High GI absorption; potential CNS activity due to ester group
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid Benzothiadiazole-sulfonyl Carboxylic acid 327.38 2.1 -3.5 Bulky sulfonyl group; reduced solubility; possible photochemical reactivity

<sup>a</sup> logP values indicate lipophilicity (higher = more lipophilic).
<sup>b</sup> logS values predict aqueous solubility (lower = less soluble).

Key Observations

Substituent Effects on Physicochemical Properties :

  • Methanesulfonyl vs. Ethanesulfonyl : The target compound’s methanesulfonyl group reduces logP (0.5 vs. 1.42) compared to its ethanesulfonyl analog, enhancing solubility .
  • Methoxymethyl vs. Methyl : The methoxymethyl group at position 4 introduces an ether linkage, improving solubility over a methyl group (logS ~-2.0 vs. -0.88) while maintaining moderate lipophilicity .

Biological Relevance: Sulfonyl-containing derivatives (e.g., 1-(benzothiadiazole-sulfonyl)) are associated with enzyme inhibition (e.g., carbonic anhydrase) due to strong electron-withdrawing effects .

Synthetic Considerations: The methanesulfonyl group is typically introduced via sulfonylation of the piperidine nitrogen, while the methoxymethyl group may require alkylation or Mitsunobu reactions. Carboxylic acid formation often involves hydrolysis of esters or nitriles .

Biological Activity

1-Methanesulfonyl-4-(methoxymethyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₁H₁₅NO₄S
  • Molecular Weight : 253.31 g/mol

The presence of a methanesulfonyl group and a piperidine ring contributes to its unique pharmacological properties.

Research indicates that this compound interacts with various biological targets, primarily enzymes and receptors involved in cellular signaling pathways.

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDKs are being explored for their anti-cancer properties due to their role in controlling cell proliferation .
  • Modulation of Receptor Activity : Preliminary studies suggest that this compound may modulate neurotransmitter receptors, which could have implications for neuropsychiatric disorders .

Table 1: Summary of Biological Activities

Activity TypeTargetIC₅₀ (µM)Reference
CDK InhibitionCDK911.7
AntiproliferativeMDA-MB-231 Cancer Cells19.9–75.3
Neurotransmitter ModulationVarious ReceptorsTBD

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various piperidine derivatives, this compound exhibited significant antiproliferative effects on human breast cancer cell lines (MDA-MB-231 and MCF-7). The IC₅₀ values ranged from 19.9 to 75.3 µM, indicating a dose-dependent response .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound, where it was found to potentially modulate neurotransmitter systems involved in mood regulation. This suggests its utility in treating conditions like depression or anxiety disorders .

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